2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyethyl)acetamide
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Overview
Description
2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(2-methoxyethyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an ethyl group, a fluorophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzyl chloride.
Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with acetic anhydride and a suitable amine, such as 2-methoxyethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(2-methoxyethyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-ethyl-2-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(2-methoxyethyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-[4-ethyl-2-(4-bromophenyl)-6-oxopyrimidin-1-yl]-N-(2-methoxyethyl)acetamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(2-methoxyethyl)acetamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to its analogs.
This detailed article provides a comprehensive overview of 2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(2-methoxyethyl)acetamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H20FN3O3 |
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Molecular Weight |
333.36 g/mol |
IUPAC Name |
2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C17H20FN3O3/c1-3-14-10-16(23)21(11-15(22)19-8-9-24-2)17(20-14)12-4-6-13(18)7-5-12/h4-7,10H,3,8-9,11H2,1-2H3,(H,19,22) |
InChI Key |
STXRYAGHTXVHDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NCCOC |
Origin of Product |
United States |
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